CU-CPT-8m

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für CU-CPT-8m sind nicht umfassend dokumentiert. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

CU-CPT-8m unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Pyrazolo[1,5-a]pyrimidin-Kerns und der Carboxamid-Gruppe .

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, gehören organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitäts-Beziehung und zur Optimierung der Wirksamkeit der Verbindung als TLR8-Antagonist eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung umfassend eingesetzt, um die Rolle von TLR8 in verschiedenen biologischen Prozessen zu untersuchen. Zu seinen wichtigsten Anwendungen gehören:

Immunologie und Entzündung: This compound wird verwendet, um die Modulation von Immunantworten und die Rolle von TLR8 bei entzündlichen Erkrankungen zu untersuchen.

Krebsforschung: Die Verbindung wird auch für ihr Potenzial zur Modulation von Immunantworten in der Krebstherapie untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifisch an TLR8 bindet und es in seinem Ruhezustand stabilisiert, wodurch seine Aktivierung verhindert wird . Diese Hemmung von TLR8 führt zu einer Abnahme der Produktion proinflammatorischer Zytokine wie TNF-α und IL-8 . Zu den beteiligten molekularen Signalwegen gehören die MAPK-, NF-κB- und SMAD2/3-Signalwege, die für die Regulation von Entzündungen und Immunantworten entscheidend sind .

Wissenschaftliche Forschungsanwendungen

CU-CPT-8m is extensively used in scientific research to investigate the role of TLR8 in various biological processes. Some of its key applications include:

Wirkmechanismus

CU-CPT-8m exerts its effects by specifically binding to TLR8 and stabilizing it in its resting state, thereby preventing its activation . This inhibition of TLR8 leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-8 . The molecular pathways involved include the MAPK, NF-κB, and SMAD2/3 pathways, which are crucial for the regulation of inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TLR7/8-IN-1: Ein kristalliner Inhibitor von sowohl TLR7 als auch TLR8, der in der Forschung zu Autoimmunerkrankungen eingesetzt wird.

CL264: Ein selektiver Agonist von TLR7, der in Studien über angeborene Immunsignale verwendet wird.

Capillarisin: Ein neuartiger Blocker der STAT3-Aktivierung, der auch die Immunfunktion moduliert.

Einzigartigkeit von CU-CPT-8m

This compound ist einzigartig in seiner hohen Spezifität für TLR8, mit minimalen Auswirkungen auf andere Toll-like-Rezeptoren wie TLR7 . Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von TLR8 in verschiedenen biologischen Prozessen und Krankheiten .

Biologische Aktivität

CU-CPT-8m is a chemical compound recognized for its role as a specific antagonist of Toll-like receptor 8 (TLR8) , which is crucial in the immune response, particularly in recognizing viral RNA. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

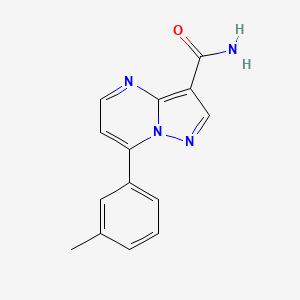

- Molecular Formula : C14H12N4O

- Molecular Weight : Approximately 252.27 g/mol

- Structure : this compound features a structure that allows it to effectively bind to the TLR8 receptor, inhibiting its activation by RNA ligands.

This compound functions by binding to TLR8 at its ligand-binding domain. This binding prevents TLR8 from being activated by single-stranded RNA, thereby disrupting downstream signaling pathways associated with inflammation and immune responses. The inhibition of TLR8 signaling leads to:

- Decreased production of pro-inflammatory cytokines.

- Modulation of immune responses related to viral infections and autoimmune diseases.

- Reduced activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Inhibition Studies

Research has demonstrated that this compound effectively blocks TLR8-mediated signaling. Notably, studies have shown its efficacy in reducing inflammation in various models:

- Acute Lung Injury Models : this compound administration resulted in decreased inflammatory markers and improved lung function.

- Autoimmune Disease Models : The compound has shown promise in modulating immune responses in conditions like lupus and rheumatoid arthritis .

Cytokine Production

A significant finding from studies involving this compound is its impact on cytokine production:

| Cytokine | Effect with this compound Treatment |

|---|---|

| IL-6 | Decreased |

| TNF-alpha | Decreased |

| IL-1β | Decreased |

These results indicate that this compound can effectively reduce the inflammatory cytokine profile typically upregulated during TLR8 activation .

Case Study 1: Acute Lung Injury

In a controlled study involving animal models of acute lung injury, this compound was administered to assess its effects on inflammatory responses. Results indicated a significant reduction in lung inflammation and injury markers compared to control groups, suggesting therapeutic potential for respiratory conditions linked to TLR8 activation.

Case Study 2: Autoimmune Disease

Another study focused on the role of this compound in a model of systemic lupus erythematosus (SLE). The findings revealed that treatment with this compound led to reduced disease severity and improved clinical outcomes, highlighting its potential as a therapeutic agent in autoimmune disorders .

Applications and Future Directions

The biological activity of this compound positions it as a valuable tool in immunological research and potential therapeutic applications. Its ability to modulate immune responses suggests several avenues for future research:

- Therapeutic Development : Exploring this compound as a treatment for viral infections and autoimmune diseases.

- Mechanistic Studies : Investigating the broader biological effects and interactions with other cellular components.

Eigenschaften

IUPAC Name |

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGVGQAVODNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.